2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid
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Overview
Description
2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a pyrrolidine ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction leads to the formation of new carbon–carbon bonds, which can significantly influence the structure and function of organic compounds .
Pharmacokinetics
It’s known that the compound’s stability in water and its rate of reaction can be influenced by the ph of the environment .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of its reaction, particularly its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid are largely influenced by the presence of the pyrrolidine ring and the boronic acid group. The pyrrolidine ring is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes and proteins have not been reported yet.
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Palladium(II) acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.
Potassium carbonate: Used as a base in coupling reactions.
Hydrogen peroxide: Used as an oxidizing agent in oxidation reactions.
Dimethylformamide (DMF): Used as a solvent in various reactions
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring structure but with a nitrile group instead of a boronic acid group.
Phenylboronic Acid: A simpler boronic acid compound without the chlorine and pyrrolidine substitutions.
2-Chloro-4-bromophenylboronic Acid: A precursor in the synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid.
Uniqueness
This compound is unique due to the combination of the boronic acid group, chlorine atom, and pyrrolidine ring. This unique structure enhances its reactivity and makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEXOXLNJDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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